molecular formula C9H18BrNO B1296135 2-Bromo-n,n-dipropylpropanamide CAS No. 5439-36-1

2-Bromo-n,n-dipropylpropanamide

Cat. No.: B1296135
CAS No.: 5439-36-1
M. Wt: 236.15 g/mol
InChI Key: GLOMSEVXSMRTPG-UHFFFAOYSA-N
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Description

2-Bromo-n,n-dipropylpropanamide is an organic compound with the molecular formula C9H18BrNO It is a brominated amide, characterized by the presence of a bromine atom attached to the carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-n,n-dipropylpropanamide typically involves the bromination of n,n-dipropylpropanamide. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position on the carbon chain. Common reagents used in this process include bromine or bromine-containing compounds, and the reaction is often facilitated by the presence of a catalyst or under specific temperature and pressure conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are designed to maximize yield and purity while minimizing the production of unwanted by-products. The use of advanced reaction vessels and continuous monitoring of reaction parameters are crucial to achieving efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-n,n-dipropylpropanamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Reduction Reactions: The compound can be reduced to form n,n-dipropylpropanamide by removing the bromine atom.

    Oxidation Reactions: Under certain conditions, the compound can undergo oxidation to form different products.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, amines, or thiols. These reactions are typically carried out in polar solvents under mild to moderate temperatures.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous solvents.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are employed under acidic or basic conditions.

Major Products Formed:

    Substitution Reactions: Products include various substituted amides depending on the nucleophile used.

    Reduction Reactions: The primary product is n,n-dipropylpropanamide.

    Oxidation Reactions: Products vary based on the specific oxidizing agent and reaction conditions.

Scientific Research Applications

2-Bromo-n,n-dipropylpropanamide has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-n,n-dipropylpropanamide involves its interaction with specific molecular targets. The bromine atom plays a crucial role in these interactions, often facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This can lead to the modulation of biological pathways and the exertion of desired effects.

Comparison with Similar Compounds

  • 2-Bromo-n,n-dimethylpropanamide
  • 2-Bromo-n,n-diethylpropanamide
  • 2-Bromo-n,n-dibutylpropanamide

Comparison: 2-Bromo-n,n-dipropylpropanamide is unique due to its specific alkyl chain length and the presence of the bromine atom. Compared to its analogs, it may exhibit different reactivity and biological activity, making it a valuable compound for targeted applications.

Properties

IUPAC Name

2-bromo-N,N-dipropylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18BrNO/c1-4-6-11(7-5-2)9(12)8(3)10/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLOMSEVXSMRTPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C(=O)C(C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70280014
Record name 2-bromo-n,n-dipropylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70280014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5439-36-1
Record name NSC15100
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15100
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-bromo-n,n-dipropylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70280014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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